

# N-(1H-indol-3-ylmethyl)cyclohexanamine: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *N-(1H-indol-3-ylmethyl)cyclohexanamine*

Cat. No.: *B1220182*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **N-(1H-indol-3-ylmethyl)cyclohexanamine**, supplemented with illustrative experimental protocols and potential biological activities based on related indole derivatives. Due to the limited publicly available experimental data for this specific compound, this document serves as a foundational resource, leveraging information on analogous structures to provide context for research and development.

## PubChem Data for N-(1H-indol-3-ylmethyl)cyclohexanamine (PubChem CID: 96438)

**N-(1H-indol-3-ylmethyl)cyclohexanamine** is classified as a member of the indole family of compounds.<sup>[1]</sup> The following tables summarize the key computed chemical and physical properties available in its PubChem entry.<sup>[1]</sup>

## Chemical Identifiers

Identifier	Value
IUPAC Name	N-(1H-indol-3-ylmethyl)cyclohexanamine[1]
PubChem CID	96438
CAS Number	53924-03-1[1]
Molecular Formula	C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> [1]
SMILES	C1CCC(CC1)NCC2=CNC3=CC=CC=C32[1]
InChI	InChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2[1]
InChIKey	MAMUGDCJLAKCPT-UHFFFAOYSA-N[1]

## Computed Physicochemical Properties

Property	Value
Molecular Weight	228.33 g/mol [1]
XLogP3	3.1[1]
Hydrogen Bond Donor Count	2[1]
Hydrogen Bond Acceptor Count	1[1]
Rotatable Bond Count	3[1]
Exact Mass	228.162648646 Da[1]
Monoisotopic Mass	228.162648646 Da[1]
Topological Polar Surface Area	27.8 Å <sup>2</sup> [1]
Heavy Atom Count	17[1]
Formal Charge	0[1]
Complexity	243
Isotope Atom Count	0
Defined Atom Stereocenter Count	0
Undefined Atom Stereocenter Count	1
Defined Bond Stereocenter Count	0
Undefined Bond Stereocenter Count	0
Covalently-Bonded Unit Count	1

## Illustrative Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of **N-(1H-indol-3-ylmethyl)cyclohexanamine** are not readily available in the public domain, the following sections detail methodologies for the synthesis and analysis of closely related indole derivatives. These protocols can serve as a starting point for the development of specific methods for the target compound.

## General Synthesis of N-substituted Indole-3-methylamines

A common method for the synthesis of N-substituted indole-3-methylamines involves the reductive amination of indole-3-carboxaldehyde. The following is a generalized protocol based on procedures for analogous compounds.

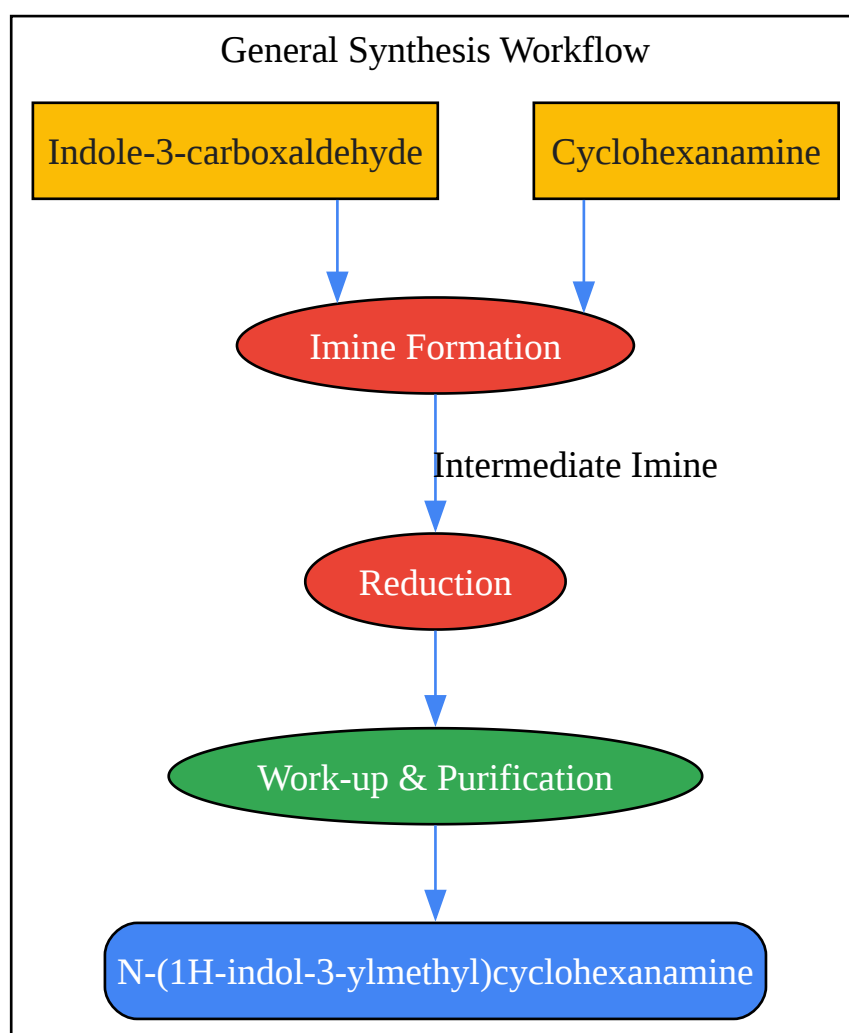
### Materials:

- Indole-3-carboxaldehyde
- Cyclohexanamine
- Sodium borohydride ( $\text{NaBH}_4$ ) or other suitable reducing agent
- Methanol or ethanol as solvent
- Acetic acid (catalyst)
- Dichloromethane or ethyl acetate for extraction
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

### Procedure:

- **Imine Formation:** Dissolve indole-3-carboxaldehyde (1 equivalent) in ethanol. Add cyclohexanamine (1-1.2 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature or under gentle reflux for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

- Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate.
- Extraction and Purification: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **N-(1H-indol-3-ylmethyl)cyclohexanamine**.



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General Synthetic Workflow

# High-Performance Liquid Chromatography (HPLC) Analysis

A general reverse-phase HPLC method can be employed for the analysis of **N-(1H-indol-3-ylmethyl)cyclohexanamine**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm and 280 nm.
- Injection Volume: 10 µL.

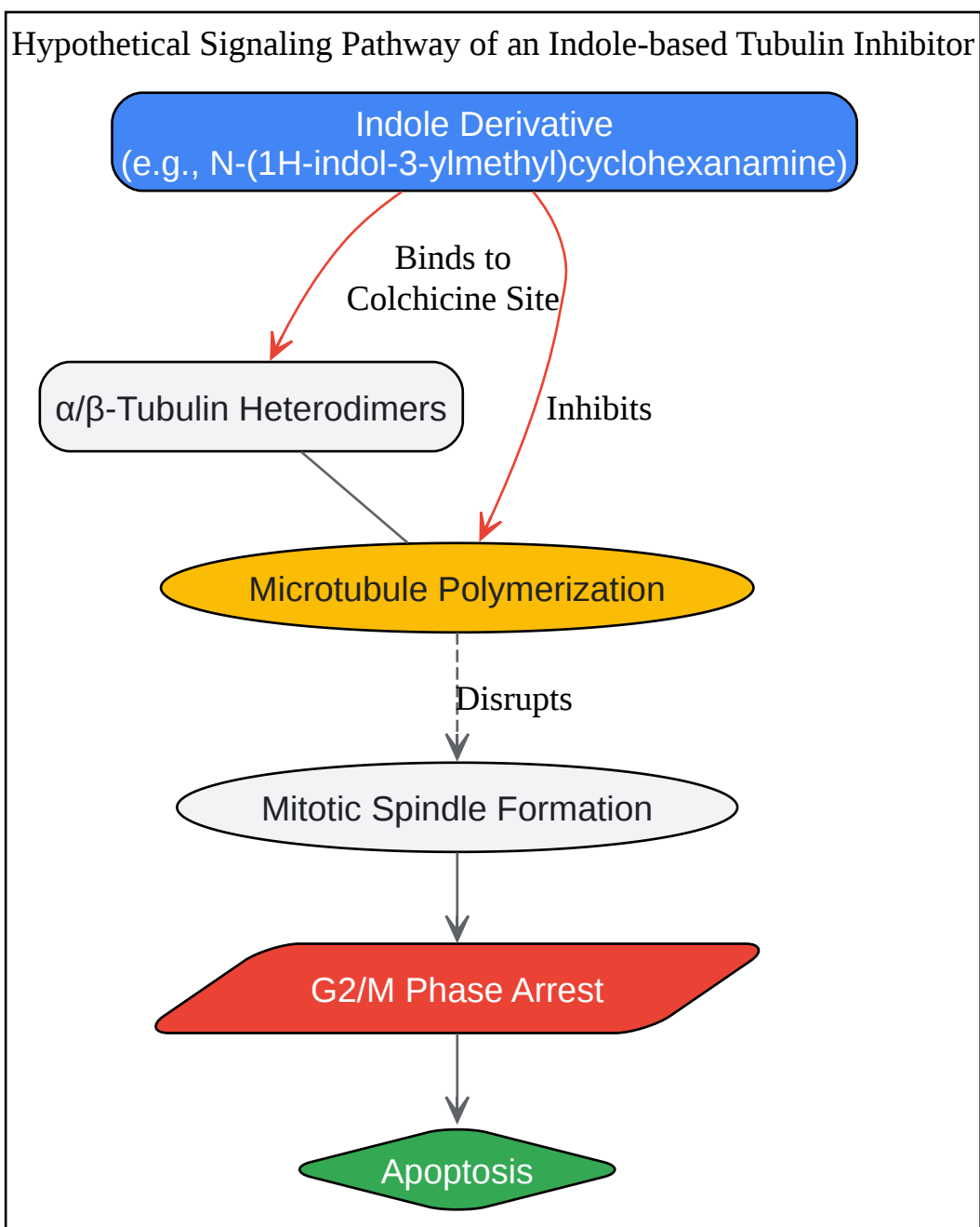
Procedure:

- Prepare a stock solution of the compound in methanol or acetonitrile.
- Prepare a series of dilutions for calibration.
- Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
- Inject the standards and the sample.
- Analyze the resulting chromatograms for retention time and peak area to determine the purity and/or concentration of the analyte.

## Potential Biological Activity and Signaling Pathways (Illustrative)

While no specific biological activity has been reported for **N-(1H-indol-3-ylmethyl)cyclohexanamine**, many indole derivatives are known to possess potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, certain N-substituted indole-3-yl derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in cancer research.

The diagram below illustrates a hypothetical signaling pathway for an indole derivative that acts as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis. This is provided as an example of a potential mechanism of action for this class of compounds.



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#### Hypothetical Pathway for an Indole Derivative

Disclaimer: The experimental protocols and the signaling pathway described above are illustrative and based on related compounds. Specific experimental validation is required to determine the actual synthesis methods, biological activities, and mechanisms of action for **N-(1H-indol-3-ylmethyl)cyclohexanamine**.



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## References

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
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